cis-N-Benzyl-4-methylcyclohexanamine
Overview
Description
cis-N-Benzyl-4-methylcyclohexanamine: is a chemical compound characterized by a benzyl group attached to the nitrogen atom of a cyclohexanamine ring, with a methyl group at the 4-position. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Reduction of N-Benzyl-4-methylcyclohexanone: This method involves the reduction of N-Benzyl-4-methylcyclohexanone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Amination of 4-Methylcyclohexanone: Another approach is the amination of 4-Methylcyclohexanone using benzylamine under reductive conditions, often employing catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding ketone, N-Benzyl-4-methylcyclohexanone, using oxidizing agents like chromyl chloride (CrO2Cl2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be used to produce the compound from its ketone precursor, as mentioned earlier.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO2Cl2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles, depending on the desired functional group.
Major Products Formed:
Oxidation: N-Benzyl-4-methylcyclohexanone.
Reduction: this compound.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: cis-N-Benzyl-4-methylcyclohexanamine is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders. Industry: It is utilized in the manufacturing of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism by which cis-N-Benzyl-4-methylcyclohexanamine exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The specific pathways involved depend on the biological context, but generally, the compound may modulate signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
N-Benzylcyclohexanamine: Lacks the methyl group at the 4-position.
4-Methylcyclohexanamine: Lacks the benzyl group.
N-Benzyl-4-methylcyclohexanol: Contains a hydroxyl group instead of the amine group.
Uniqueness: The presence of both the benzyl and methyl groups on the cyclohexanamine ring gives cis-N-Benzyl-4-methylcyclohexanamine its unique chemical properties and reactivity, distinguishing it from its similar counterparts.
Properties
IUPAC Name |
N-benzyl-4-methylcyclohexan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13;/h2-6,12,14-15H,7-11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNCOKYVIASNSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660888 | |
Record name | N-Benzyl-4-methylcyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.78 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128013-87-6 | |
Record name | N-Benzyl-4-methylcyclohexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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